molecular formula C13H20N2 B1590678 (S)-(+)-2-(2,6-Xylidinomethyl)pyrrolidine CAS No. 70371-56-1

(S)-(+)-2-(2,6-Xylidinomethyl)pyrrolidine

Número de catálogo: B1590678
Número CAS: 70371-56-1
Peso molecular: 204.31 g/mol
Clave InChI: UWCWUCKPEYNDNV-LBPRGKRZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-(+)-2-(2,6-Xylidinomethyl)pyrrolidine (CAS 70371-56-1) is a chiral pyrrolidine derivative featuring a 2,6-dimethylphenyl (xylidine) group attached via a methylene bridge to the pyrrolidine nitrogen. Its molecular weight is 204.31 g/mol, and its stereochemistry is defined by the (S)-(+)-enantiomer . Pyrrolidine derivatives are widely studied for their conformational flexibility and applications in medicinal chemistry, catalysis, and material science. This compound’s structural uniqueness lies in the steric and electronic effects imparted by the 2,6-xylidinomethyl substituent, which distinguishes it from simpler aryl-pyrrolidines or amide-functionalized analogs.

Propiedades

IUPAC Name

2,6-dimethyl-N-[[(2S)-pyrrolidin-2-yl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-10-5-3-6-11(2)13(10)15-9-12-7-4-8-14-12/h3,5-6,12,14-15H,4,7-9H2,1-2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCWUCKPEYNDNV-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NCC2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC[C@@H]2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10500061
Record name 2,6-Dimethyl-N-{[(2S)-pyrrolidin-2-yl]methyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70371-56-1
Record name 2,6-Dimethyl-N-{[(2S)-pyrrolidin-2-yl]methyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-2-(2,6-Xylidinomethyl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Actividad Biológica

(S)-(+)-2-(2,6-Xylidinomethyl)pyrrolidine is a chiral pyrrolidine derivative that has garnered interest in pharmacological research due to its diverse biological activities. This article synthesizes recent findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 2,6-xylidinomethyl group, contributing to its unique biological profile. The stereochemistry of the compound is significant, as the (S)-enantiomer is often associated with enhanced biological activity compared to its (R)-counterpart.

Antimicrobial Activity

Pyrrolidine derivatives, including this compound, have demonstrated notable antimicrobial properties. Research indicates that various pyrrolidine compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives have been shown to inhibit Staphylococcus aureus and Escherichia coli, with some compounds demonstrating minimum inhibitory concentrations (MIC) lower than standard antibiotics like ampicillin .

Anticancer Properties

Recent studies highlight the potential of this compound in cancer treatment. Compounds with similar structures have been evaluated for their antiproliferative effects on various cancer cell lines. For example, pyrrolidine derivatives were tested against HeLa and MCF-7 cells, revealing IC50 values that indicate effective inhibition of cell growth . The mechanism of action appears to involve cell cycle arrest at the G2/M phase, suggesting that these compounds may interfere with mitotic processes .

Neuropharmacological Effects

The compound may also exhibit neuropharmacological effects. Pyrrolidine derivatives have been studied for their potential as cholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's. The ability to enhance acetylcholine levels by inhibiting its breakdown could provide therapeutic benefits .

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

  • Receptor Binding : Some studies suggest that pyrrolidine derivatives can bind to specific receptors involved in cellular signaling pathways, leading to altered cellular responses.
  • Enzyme Inhibition : The inhibition of key enzymes such as cholinesterases and proteases has been observed in related compounds, indicating a potential mechanism for their therapeutic effects .
  • Oxidative Stress Modulation : Certain derivatives have shown the ability to modulate oxidative stress levels in cells, which is crucial in cancer therapy and neuroprotection .

Case Studies and Research Findings

A comprehensive review of the literature reveals several case studies where pyrrolidine derivatives were synthesized and evaluated for their biological activities:

StudyCompoundBiological ActivityIC50 Value
Guazzelli et al. (2019)Compound 29Inhibition of ALR257% inhibition
Zhou et al. (2019)Compound 32aAntiproliferative against HeLa cells3.82 ± 0.11 µM
Sreekanth & Jha (2020)Various derivativesAntimicrobial against Gram-negative bacteriaMIC: 31.25 μg/mL

These studies illustrate the broad spectrum of biological activities associated with pyrrolidine derivatives and underscore the need for further exploration of this compound.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

(S)-(+)-2-(2,6-Xylidinomethyl)pyrrolidine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its ability to facilitate the formation of optically active or racemic α-hydroxyaldehydes is particularly noteworthy. These aldehydes are essential in the preparation of pharmaceuticals and agricultural chemicals. For instance, they can be transformed into atrolactamide, which is utilized in medicinal applications .

Case Study: Synthesis of Optically Active Aldehydes

A notable study demonstrated that this compound can react with Grignard reagents to produce α-hydroxyaldehydes with high optical purity. This reaction allows for the selective synthesis of compounds with desired stereochemistry, which is vital in developing effective drugs with minimal side effects .

Research indicates that derivatives of pyrrolidine, including this compound, exhibit a range of biological activities. These include:

  • Antimicrobial Activity : Pyrrolidine derivatives have been shown to possess antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Activity : Some studies suggest that certain pyrrolidine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Cholinesterase Inhibition : Compounds related to this compound have been explored for their potential in treating neurodegenerative diseases by inhibiting cholinesterase enzymes .

Case Study: Anticancer Properties

In a study focusing on pyrrolidine derivatives, researchers synthesized a series of compounds that demonstrated significant cytotoxic effects against cancer cells. The findings highlighted the potential of these derivatives as leads for new anticancer drugs .

Synthetic Applications

Beyond its biological implications, this compound is employed in various synthetic methodologies. Its chiral nature makes it an excellent reagent for asymmetric synthesis.

Table 1: Synthetic Reactions Involving this compound

Reaction TypeConditionsProducts
Grignard ReactionReaction with Grignard reagentsα-Hydroxyaldehydes
Nucleophilic AdditionUsing nucleophiles at low temperaturesDiverse pyrrolidine derivatives
Asymmetric SynthesisEnantioselective reactionsOptically active compounds

Research Insights and Future Directions

Recent literature emphasizes the need for further exploration into the pharmacological properties of this compound and its derivatives. The versatility of this compound suggests it could play a significant role in developing novel therapeutic agents across various medical fields.

Comparación Con Compuestos Similares

N-Aryl Pyrrolidines

highlights several N-aryl pyrrolidines, including:

  • N-Phenylpyrrolidine : Lacks methyl substituents on the aryl ring.
  • N-(2-Tolyl)pyrrolidine : Features a single methyl group at the aryl 2-position.
  • N-(2,6-Xylyl)pyrrolidine : Contains two methyl groups at the aryl 2- and 6-positions.

Key Findings :

  • Ionization Potentials (IPs): Photoelectron spectroscopy reveals that methyl substitution on the aryl ring lowers the energy of the nitrogen lone-pair (n^) orbital. For example, N-(2,6-xylyl)pyrrolidine exhibits a broader ionization band due to restricted rotation about the phenyl-nitrogen bond, indicating conformational rigidity compared to N-phenyl or N-(2-tolyl) derivatives .
  • Steric Effects : The 2,6-dimethyl substitution in the target compound introduces steric hindrance, reducing rotational freedom and stabilizing specific conformations. This contrasts with N-(2-tolyl)pyrrolidine, which adopts multiple conformations of similar energy .

2-Arylpyrrolidine Derivatives

lists 2-(2-Fluorophenyl)-pyrrolidine (CAS 72216-04-7, MW 165.21), a positional isomer where the aryl group is attached to the pyrrolidine’s 2-position rather than the nitrogen.

Comparison :

  • Molecular Weight: The fluorophenyl derivative has a lower molecular weight (165.21 vs. 204.31) due to the absence of the xylidinomethyl group.

Pyrrolidine Amide Derivatives

discusses pyrrolidine amides such as 6f (Ki = 0.36 μM) and 6e (Ki = 1.6 μM), which feature carboxamide substituents (e.g., 2,6-dichlorobenzoyl or phenoxyacetyl groups).

Key Differences :

  • Binding Affinity : The carboxylate analogs generally exhibit higher potency than amides, but the 2,6-dichlorobenzoyl group in 6f improves binding (Ki = 0.36 μM) .
  • Functional Groups : Unlike the target compound’s methylene-linked xylidine group, these amides rely on hydrogen-bonding interactions via the carbonyl group, suggesting divergent mechanisms of action .

Métodos De Preparación

Starting from 2-Pyrrolidone Derivatives

A well-documented approach involves starting from 2-pyrrolidone, a widely available and cost-effective precursor. The process includes:

  • N-Benzylation of 2-Pyrrolidone : 2-pyrrolidone is reacted with benzyl chloride in the presence of sodium in ethanol/xylene to yield N-benzyl-2-pyrrolidone with good yield (~82%) and purity.
  • Nitromethylene Derivative Formation : N-benzyl-2-pyrrolidone is methylated with dimethyl sulfate and then reacted with nitromethane in the presence of sodium/methanol to form N-benzyl-2-nitromethylene-pyrrolidine (yield ~71%).
  • Catalytic Hydrogenation : The nitromethylene intermediate is hydrogenated using Raney nickel catalyst under hydrogen pressure in acidic ethanol to reduce the nitro group to an amine, forming 2-aminomethyl-pyrrolidine.
  • Deprotection and Purification : The N-benzyl protecting group is removed, and the product is purified by extraction, drying, and distillation to yield the amine with ~60% yield.

This method is advantageous due to fewer stages, good yields, and high purity of the intermediate and final products, which is critical for pharmaceutical applications.

Alkylation of Pyrrolidine-2-Carboxylic Acid Derivatives

Another approach involves alkylation of pyrrolidine-2-carboxylic acid derivatives with 2,6-xylidinomethyl moieties:

  • Activation of Hydroxyl Group : The hydroxyl group on the pyrrolidine ring can be activated using strong bases such as metallic sodium, sodium hydride, or n-butyllithium to form sodium or lithium alkoxides.
  • Alkylation Reaction : The activated intermediate reacts with an alkylating reagent containing the 2,6-xylidinomethyl group in the presence of phase transfer catalysts like quaternary ammonium salts or polyethylene glycol to afford the alkylated product.
  • Avoidance of Racemization : When starting from a single enantiomer of the chiral pyrrolidine-2-carboxylic acid, careful control of reaction conditions, including the use of protecting groups and mild bases, prevents racemization during alkylation.
  • Catalytic Hydrogenation for Isomer Control : Catalytic hydrogenation of double bonds in intermediates can selectively yield cis isomers, preserving stereochemistry, which is essential for the (S)-enantiomer.

Alternative Synthetic Routes

  • Reduction of Imide Derivatives : Starting from bicyclic imide derivatives synthesized via intramolecular cycloaddition reactions, reduction with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) can yield bicyclic pyrrolidine derivatives. This method allows incorporation of amino functionalities and aromatic substituents, potentially adaptable for 2,6-xylidinomethyl substitution.

Comparative Data Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Notes
N-Benzylation of 2-pyrrolidone Sodium in ethanol/xylene, benzyl chloride, reflux 8 h 82 High purity N-benzyl-2-pyrrolidone obtained
Nitromethylene formation Dimethyl sulfate, sodium/methanol, nitromethane, 65°C 71 Formation of N-benzyl-2-nitromethylene-pyrrolidine
Catalytic hydrogenation Raney nickel, H2 pressure (50-145 kg), ethanol/HCl, 100°C 60.7 Reduction to 2-aminomethyl-pyrrolidine, deprotection
Alkylation of pyrrolidine acid Strong base (NaH, n-BuLi), alkylating agent, phase transfer catalyst Variable Requires control to prevent racemization
Reduction of bicyclic imides LiAlH4 in THF Not specified Yields bicyclic pyrrolidine derivatives

Key Research Findings and Notes

  • The process starting from 2-pyrrolidone is efficient and scalable, producing intermediates and final amines in high purity essential for pharmacodynamic applications.
  • Alkylation methods require careful base selection and reaction conditions to maintain enantiomeric purity; the use of phase transfer catalysts enhances reaction efficiency.
  • Catalytic hydrogenation can be optimized to yield specific stereoisomers (cis) rather than racemic mixtures, which is crucial for chiral compounds like this compound.
  • Alternative synthetic routes via bicyclic intermediates offer versatility but may require further optimization for the specific 2,6-xylidinomethyl substitution.

Q & A

Q. What synthesis strategies are recommended for achieving high enantiomeric purity in (S)-(+)-2-(2,6-Xylidinomethyl)pyrrolidine?

To ensure high enantiomeric purity, researchers should prioritize asymmetric synthesis or chiral resolution methods. For asymmetric synthesis, chiral auxiliaries such as (S)-(-)-1-phenylethylamine can induce stereoselectivity during key steps like alkylation or cyclization . Chiral resolution via diastereomeric salt formation or chromatography (e.g., using chiral stationary phases) is effective for separating enantiomers post-synthesis . Critical parameters include:

  • Reaction temperature control (±2°C) to minimize racemization.
  • Use of anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis of intermediates.
  • Monitoring enantiomeric excess (EE) via polarimetry or chiral HPLC (e.g., Chiralpak® AD-H column) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Safety protocols include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (causes irritation per GHS classification) .
  • Ventilation: Use fume hoods to prevent inhalation exposure.
  • First Aid: For skin contact, wash with soap/water for 15 minutes; for eye exposure, rinse with saline solution and seek medical attention .
  • Storage: Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent oxidation .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

Key methods include:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., δ 2.8–3.2 ppm for pyrrolidine protons) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., ESI-HRMS with <2 ppm error) .
  • HPLC-PDA: Assess purity (>98%) and detect impurities using C18 columns (e.g., 70:30 MeCN/H₂O mobile phase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for pyrrolidine derivatives?

Methodologies include:

  • Pharmacokinetic Profiling: Measure metabolic stability (e.g., liver microsome assays) and plasma protein binding to explain reduced in vivo efficacy .
  • Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., fluorine positioning on phenyl rings) to identify bioactivity outliers .
  • Dose-Response Studies: Adjust dosing regimens to account for differences in bioavailability (e.g., logP optimization for blood-brain barrier penetration) .

Q. What computational strategies enhance the design of pyrrolidine analogs with improved target selectivity?

Approaches include:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities for target receptors (e.g., GPCRs or enzymes) .
  • QM/MM Simulations: Analyze transition states to guide substituent modifications (e.g., trifluoromethyl groups for enhanced lipophilicity) .
  • ADMET Prediction: Tools like SwissADME optimize pharmacokinetic properties (e.g., reducing CYP450 inhibition risks) .

Q. What advanced strategies optimize enantiomeric excess (>95%) in asymmetric syntheses of chiral pyrrolidines?

Key strategies:

  • Catalyst Screening: Test organocatalysts (e.g., proline derivatives) or metal-ligand complexes (e.g., Ru-BINAP) for stereochemical control .
  • Dynamic Kinetic Resolution (DKR): Combine asymmetric catalysis with in situ racemization to maximize EE .
  • Process Optimization: Adjust reaction parameters (e.g., solvent polarity, temperature gradients) to suppress side reactions (Table 1).

Table 1: Comparison of Asymmetric Synthesis Methods

MethodCatalystEE (%)Yield (%)Reference
Chiral Auxiliary(S)-1-Phenylethylamine9885
OrganocatalysisL-Proline9278
Metal-Ligand ComplexRu-BINAP9990

Q. How do substituent variations on the pyrrolidine ring impact biological activity?

Substituent effects include:

  • Electron-Withdrawing Groups (e.g., -CF₃): Increase metabolic stability but may reduce solubility .
  • Halogen Substituents (e.g., -F): Enhance lipophilicity and receptor binding (e.g., 2,5-difluoro derivatives show 10× higher antimicrobial activity vs. non-halogenated analogs) .
  • Aromatic Moieties (e.g., 2,6-Xylidine): Improve π-π stacking interactions with hydrophobic enzyme pockets .

Q. What methodologies validate the stereochemical stability of this compound under physiological conditions?

  • Racemization Assays: Incubate the compound in simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4) at 37°C for 24 hours, monitoring EE via chiral HPLC .
  • Accelerated Stability Testing: Expose to UV light (254 nm) and elevated temperatures (40–60°C) to assess degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(+)-2-(2,6-Xylidinomethyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
(S)-(+)-2-(2,6-Xylidinomethyl)pyrrolidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.